molecular formula C16H24N2O5 B13967077 2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol CAS No. 59039-52-0

2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol

Cat. No.: B13967077
CAS No.: 59039-52-0
M. Wt: 324.37 g/mol
InChI Key: ACQNKWYLFKBOGO-UHFFFAOYSA-N
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Description

2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 g/mol It is characterized by the presence of three hydroxyl groups on a benzene ring, with two morpholin-4-ylmethyl groups attached to the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol typically involves the reaction of 2,4-dihydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and morpholin-4-ylmethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol is unique due to the presence of both hydroxyl and morpholin-4-ylmethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

59039-52-0

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

2,4-bis(morpholin-4-ylmethyl)benzene-1,3,5-triol

InChI

InChI=1S/C16H24N2O5/c19-14-9-15(20)13(11-18-3-7-23-8-4-18)16(21)12(14)10-17-1-5-22-6-2-17/h9,19-21H,1-8,10-11H2

InChI Key

ACQNKWYLFKBOGO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=C(C=C2O)O)CN3CCOCC3)O

Origin of Product

United States

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